Propanol,1(or 2)-(1-methylethoxy)-

Description

Structural Isomerism and Nomenclature of Propanol (B110389), 1(or 2)-(1-methylethoxy)-

The designation "Propanol, 1(or 2)-(1-methylethoxy)-" encompasses several structural isomers. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In this case, the molecular formula is C6H14O2. nist.govnih.govuni.lunih.gov The isomeric variations arise from the different possible positions of the hydroxyl (-OH) group and the methylethoxy (isopropoxy) group on the propanol backbone.

The primary isomers are:

1-(1-methylethoxy)propan-2-ol: Also known as 1-isopropoxy-2-propanol (B1605520). nist.govnih.gov In this isomer, the isopropoxy group is attached to the first carbon of the propane (B168953) chain, and the hydroxyl group is on the second carbon.

2-(1-methylethoxy)propan-1-ol: In this structure, the isopropoxy group is on the second carbon, and the hydroxyl group is on the first carbon.

1-(1-methylethoxy)propan-1-ol: Here, both the isopropoxy and hydroxyl groups are attached to the first carbon of the propane chain.

2-(1-methylethoxy)propan-2-ol: For this isomer, both functional groups are attached to the second carbon.

The nomenclature of these compounds follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). The term "propanol" indicates a three-carbon alcohol. uni-koeln.dequora.com The prefix "methylethoxy" (commonly known as isopropoxy) specifies the ether group attached to the propane chain. The numbers in the name indicate the specific carbon atoms to which these functional groups are bonded. nist.govnih.gov

Historical Context of Research on Ether-Alcohols and Related Compounds

The study of ethers and alcohols has a long and significant history in chemistry. Ethers, known for their relative chemical inertness, were first synthesized in the 16th century. purdue.edunih.gov Diethyl ether, in particular, gained prominence in the 19th century as the first general anesthetic, a discovery that revolutionized surgery. nih.govdavidlinden.org The term "ether" was initially applied to any volatile substance, but over time, it became specific to the class of compounds containing an R-O-R' linkage. yale.edu

Alcohols, characterized by the hydroxyl (-OH) group, have been known since antiquity through the production of ethanol (B145695) via fermentation. purdue.edu The development of systematic organic chemistry in the 19th century led to a deeper understanding of the structure and reactivity of various alcohols.

The combination of ether and alcohol functionalities into a single molecule, creating ether-alcohols, represents a more modern area of investigation. Research into these compounds has been driven by the desire to create molecules with specific physical and chemical properties, leveraging the characteristics of both functional groups. The synthesis of such compounds often involves reactions like the Williamson ether synthesis or the ring-opening of epoxides with alcohols. researchgate.netlibretexts.org

Contemporary Significance in Chemical Science and Research

Ether-alcohols, including the isomers of Propanol, 1(or 2)-(1-methylethoxy)-, are of considerable interest in contemporary chemical science for several reasons:

Solvents: Due to their dual nature, possessing both a polar alcohol group and a less polar ether group, they exhibit unique solvent properties. purdue.edusolubilityofthings.com They can dissolve a wide range of substances, making them valuable in various chemical reactions and formulations.

Chemical Intermediates: These compounds serve as versatile building blocks in organic synthesis. atamanchemicals.com The hydroxyl group can be further functionalized, for example, through oxidation or esterification, while the ether linkage is generally stable under many reaction conditions. purdue.eduquora.com

Fuel Additives: Oxygenated compounds like ether-alcohols are being explored as additives to improve the combustion properties of biofuels. researchgate.net

Functionalized Materials: The ability to tailor the structure of ether-alcohols allows for their incorporation into more complex molecules and polymers, leading to materials with specific properties. nih.gov Research into functionalized ionic liquids, for instance, has highlighted the impact of ether and alcohol groups on properties like viscosity and thermal stability. nih.gov

Recent research continues to explore new synthetic methods and applications for these compounds. For example, developments in catalysis, including photocatalytic and copper-mediated reactions, are providing more efficient ways to synthesize complex ethers and alcohols. acs.org

Scope and Objectives of the Comprehensive Academic Review

This academic review aims to provide a focused and in-depth analysis of the chemical compound "Propanol, 1(or 2)-(1-methylethoxy)-" and its structural isomers. The primary objectives are:

To clearly define the structural isomerism and systematic nomenclature of this group of compounds.

To place the study of these ether-alcohols within the broader historical context of ether and alcohol chemistry.

To highlight the current importance and applications of these compounds in modern chemical research and industry.

To present detailed research findings and data in a clear and organized manner.

This review will strictly adhere to the outlined topics, excluding any discussion of dosage, administration, or safety profiles to maintain a purely chemical and academic focus.

Structure

3D Structure

Properties

IUPAC Name |

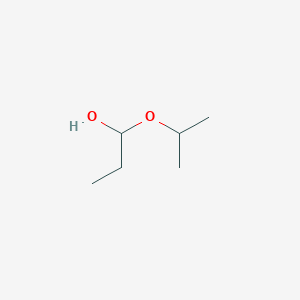

1-propan-2-yloxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-4-6(7)8-5(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNLGCNVBJCBAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Computational Chemistry of Propanol, 1 or 2 1 Methylethoxy Isomers

Electronic Structure Elucidation and Bonding Characteristics

The electronic structure of the Propanol (B110389), (1-methylethoxy)- isomers is fundamentally defined by the hybridization and electronegativity of their constituent atoms. The oxygen atoms in both the ether linkage and the hydroxyl group are sp³ hybridized. wikipedia.orgyoutube.com This results in a bent geometry around the oxygen atoms. In the case of the ether group (C-O-C), the bond angle is typically larger than the tetrahedral angle of 109.5° due to steric repulsion between the bulky alkyl groups, as seen in dimethyl ether where the angle is 111°. wikipedia.org

The significant difference in electronegativity between oxygen and carbon creates polar covalent C-O bonds, inducing a dipole moment within the molecule. The lone pairs of electrons on the ether oxygen make it a Lewis base and a hydrogen bond acceptor. britannica.com Similarly, the hydroxyl group's -O-H bond is strongly polarized, rendering the hydrogen atom partially positive and capable of acting as a hydrogen bond donor, while the oxygen can accept hydrogen bonds. quora.com This dual hydrogen bonding capability is a hallmark of alcohols. quora.com

Table of Molecular Properties

| Property | 1-(1-methylethoxy)-2-propanol | 2-(1-methylethoxy)-1-propanol |

|---|---|---|

| CAS Number | 3944-36-3 nist.gov | 107196-85-0 nih.gov |

| Molecular Formula | C₆H₁₄O₂ nist.gov | C₆H₁₄O₂ nih.gov |

| Molecular Weight | 118.17 g/mol nih.gov | 118.17 g/mol |

| IUPAC Name | 1-(1-methylethoxy)propan-2-ol nih.gov | 2-(1-methylethoxy)propan-1-ol nih.gov |

| Chiral Center | Carbon-2 | Carbon-1 |

| Hydrogen Bond Donor | Yes (1) | Yes (1) |

| Hydrogen Bond Acceptor | Yes (2) | Yes (2) |

Data sourced from PubChem and NIST Chemistry WebBook. nist.govnih.govnih.gov

Conformational Analysis and Stereochemical Considerations

The structural diversity of the Propanol, (1-methylethoxy)- isomers is further enhanced by considerations of their three-dimensional arrangement in space.

Stereochemistry Both isomers possess a single stereogenic center, making them chiral molecules. utexas.edu

For 1-(1-methylethoxy)-2-propanol , the chiral center is the carbon atom at the C2 position, which is bonded to a hydrogen atom, a hydroxyl group, a methyl group, and an isopropoxymethyl group.

For 2-(1-methylethoxy)-1-propanol , the chiral center is the carbon atom at the C1 position, bonded to a hydrogen atom, a hydroxyl group, a methyl group, and an isopropoxy group.

Consequently, both compounds can exist as a pair of enantiomers, designated (R) and (S), which are non-superimposable mirror images of each other. tru.ca While enantiomers have identical physical properties in a non-chiral environment, their interaction with other chiral molecules can differ significantly.

Conformational Analysis Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds. lumenlearning.com For these acyclic ether-alcohols, rotations around the C-C and C-O bonds give rise to various conformers with different energy levels. The stability of these conformers is governed by factors such as steric hindrance and the potential for intramolecular hydrogen bonding.

Studies on similar small alcohols like propanol show that they exist as a mixture of conformers, often designated by the dihedral angles of their backbone (e.g., trans or gauche). researchgate.netarxiv.org For the Propanol, (1-methylethoxy)- isomers, the bulky isopropoxy group creates significant steric strain. The most stable conformations will be those that minimize the repulsion between the largest groups (the isopropoxy group and the methyl/hydroxymethyl groups) by adopting a staggered arrangement, particularly an anti conformation where they are positioned 180° apart. Gauche interactions, where these large groups are closer (60° apart), are less stable. lumenlearning.com

A crucial aspect of the conformational preference in these molecules is the possibility of intramolecular hydrogen bonding. A hydrogen bond can form between the partially positive hydrogen of the hydroxyl group and one of the lone pairs of the ether oxygen atom. entechonline.comnih.gov This interaction creates a stable five- or six-membered ring-like structure, which can significantly lower the energy of that specific conformer, potentially making it more favorable than other conformations, even those with some steric strain.

Computational Modeling of Intermolecular and Intramolecular Interactions

Computational chemistry provides powerful tools for investigating the interactions that govern the behavior of the Propanol, (1-methylethoxy)- isomers at a molecular level.

Intermolecular Interactions: The primary intermolecular force for these molecules is hydrogen bonding. quora.com Molecules can associate with each other, forming dimers and larger clusters. Computational methods, such as Density Functional Theory (DFT), can be used to model these interactions. nih.gov By calculating the geometry and binding energies of these clusters, researchers can understand the strength and nature of the intermolecular hydrogen bonds. For instance, modeling can determine the preferred orientation of two interacting molecules—whether they form a linear hydrogen bond from the -OH of one molecule to the -OH of another, or if the ether oxygen participates in the bonding. Molecular Dynamics (MD) simulations can further explore the collective behavior of these molecules in the liquid phase, providing insights into properties like density and viscosity based on these fundamental interactions. nih.govresearchgate.net

Intramolecular Interactions: As discussed, an intramolecular hydrogen bond between the hydroxyl hydrogen and the ether oxygen is possible. Computational modeling is essential for quantifying the stability of this interaction. DFT calculations can determine the geometry of the most stable conformer and calculate the energy difference between the conformer with the intramolecular hydrogen bond and other conformers without it. nih.gov Techniques like the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be applied to the calculated electron density to characterize and quantify the strength of this weak bond. nih.gov Infrared (IR) spectroscopy simulations can predict the vibrational frequencies of the O-H bond. A shift in the O-H stretching frequency to a lower wavenumber in the calculated spectrum is a strong indicator of intramolecular hydrogen bonding, a phenomenon that can be compared with experimental IR data. nih.gov Studies on similar systems, like amino-alcohols, have shown that such intramolecular bonds can be decisively characterized and their strength evaluated using these computational approaches. nih.gov

Spectroscopic Characterization of Propanol, 1 or 2 1 Methylethoxy Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For the isomers , both ¹H and ¹³C NMR are vital for unambiguous identification.

¹H NMR Spectral Interpretation and Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the arrangement of hydrogen atoms in a molecule. The chemical shifts and splitting patterns in the ¹H NMR spectra of 1-(1-methylethoxy)propan-2-ol and 2-(1-methylethoxy)propan-1-ol are distinct, allowing for their differentiation.

In 1-(1-methylethoxy)propan-2-ol, the proton on the secondary alcohol carbon (CH-OH) would appear as a multiplet, coupled to the neighboring CH2 and CH3 groups. The protons of the isopropoxy group would show a characteristic septet for the CH proton and a doublet for the two equivalent methyl groups.

For 2-(1-methylethoxy)propan-1-ol, the two protons of the primary alcohol (CH2-OH) would likely appear as a doublet, coupled to the adjacent CH proton. The methine proton of the propanol (B110389) backbone would be a multiplet, coupled to the CH2 and CH3 groups. The isopropoxy group protons would exhibit similar patterns as in the other isomer.

A comparison with related structures, such as 1-methoxy-2-propanol (B31579), shows characteristic signals for the methoxy (B1213986) group and the protons on the propanol backbone. chemicalbook.comhmdb.ca For instance, in 1-methoxy-2-propanol, the methoxy protons appear as a singlet, and the protons on the propanol chain show distinct multiplets. chemicalbook.comhmdb.ca Similarly, the ¹H NMR spectrum of 2-methylpropan-1-ol shows a doublet for the six equivalent protons of the two methyl groups and a multiplet for the methine proton. docbrown.infochemicalbook.com These examples highlight the sensitivity of ¹H NMR to the local chemical environment of protons, enabling the elucidation of isomeric structures.

Table 1: Predicted ¹H NMR Data

| Compound | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1-(1-methylethoxy)propan-2-ol | (CH₃)₂CH- | 1.1-1.2 | Doublet |

| (CH₃)₂CH- | 3.5-3.7 | Septet | |

| -OCH₂- | 3.2-3.4 | Multiplet | |

| -CH(OH)- | 3.8-4.0 | Multiplet | |

| CH₃-CH(OH)- | 1.1-1.3 | Doublet | |

| -OH | Variable | Singlet | |

| 2-(1-methylethoxy)propan-1-ol | (CH₃)₂CH- | 1.1-1.2 | Doublet |

| (CH₃)₂CH- | 3.5-3.7 | Septet | |

| -OCH- | 3.4-3.6 | Multiplet | |

| -CH₂OH | 3.5-3.7 | Multiplet | |

| CH₃-CH- | 1.1-1.3 | Doublet |

¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, making it a powerful tool for distinguishing between isomers.

For 1-(1-methylethoxy)propan-2-ol, six distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six non-equivalent carbon atoms. The chemical shifts will be influenced by the proximity to the oxygen atoms. The carbon of the secondary alcohol (CH-OH) will appear in the range of 65-75 ppm, while the carbons of the isopropoxy group will have characteristic shifts.

In contrast, 2-(1-methylethoxy)propan-1-ol will also show six signals, but the chemical shifts of the carbons in the propanol backbone will differ significantly from the other isomer. The carbon of the primary alcohol (CH2-OH) will be observed around 60-65 ppm.

Analysis of similar compounds like propan-1-ol and propan-2-ol demonstrates the utility of ¹³C NMR in distinguishing isomers. Propan-1-ol exhibits three distinct carbon signals, while propan-2-ol, due to its symmetry, shows only two. docbrown.infodocbrown.info Similarly, 1-methoxy-2-propanol and 2-methyl-1-propanol (B41256) each have unique ¹³C NMR spectra that directly reflect their carbon skeletons. chemicalbook.comdocbrown.infochemicalbook.com

Table 2: Predicted ¹³C NMR Data

| Compound | Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1-(1-methylethoxy)propan-2-ol | (CH₃)₂CH- | 22-25 |

| (CH₃)₂CH- | 70-75 | |

| -OCH₂- | 75-80 | |

| -CH(OH)- | 65-70 | |

| CH₃-CH(OH)- | 18-22 | |

| 2-(1-methylethoxy)propan-1-ol | (CH₃)₂CH- | 22-25 |

| (CH₃)₂CH- | 70-75 | |

| -OCH- | 78-83 | |

| -CH₂OH | 63-68 |

Infrared (IR) Spectroscopy Vibrational Analysis

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. Both isomers, being alcohols, will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The presence of the ether linkage (C-O-C) will result in strong absorption bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-O (Ether) | Stretching | 1000-1300 (strong) |

Mass Spectrometry Fragmentation Pathways and Isomer Differentiation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular formula, C₆H₁₄O₂, and therefore the same molecular weight of 118.17 g/mol . nist.gov Consequently, the molecular ion peak ([M]⁺) will be at the same mass-to-charge ratio (m/z) for both.

Differentiation between the isomers is achieved by analyzing their unique fragmentation patterns. The fragmentation is influenced by the position of the hydroxyl and isopropoxy groups.

For 1-(1-methylethoxy)propan-2-ol, a characteristic fragmentation would be the alpha-cleavage next to the secondary alcohol, leading to the loss of a methyl group (CH₃) or an ethyl group (C₂H₅). The loss of the isopropoxy group would also be a likely fragmentation pathway.

For 2-(1-methylethoxy)propan-1-ol, the primary alcohol would favor the loss of a water molecule (H₂O) or a CH₂OH radical. The fragmentation pattern will also be influenced by the ether linkage. The NIST WebBook provides mass spectral data for 2-Propanol, 1-(1-methylethoxy)-, which can be used as a reference. nist.gov

Synthetic Methodologies for Propanol, 1 or 2 1 Methylethoxy Isomers

Classical Organic Synthesis Approaches to Ether Formation

The formation of ethers is a fundamental transformation in organic chemistry, with several classical methods at the disposal of chemists. The most prominent and versatile of these for preparing unsymmetrical ethers like the isomers of propanol (B110389), (1-methylethoxy)-, is the Williamson ether synthesis. masterorganicchemistry.comrsc.org

The Williamson ether synthesis is an SN2 reaction between an alkoxide ion and a primary alkyl halide. libretexts.orgkhanacademy.org To synthesize the two isomers of propanol, (1-methylethoxy)-, two general pathways are considered:

Path A: Reaction of an isopropyl alkoxide with a halo-substituted propanol.

Path B: Reaction of a propanol-derived alkoxide with an isopropyl halide.

Synthesis of 1-(1-methylethoxy)-2-propanol (α-isomer): The most effective strategy involves the reaction of sodium isopropoxide with a 1-halo-2-propanol (e.g., 1-chloro-2-propanol). This pathway is favored because it involves a primary alkyl halide, which is ideal for the SN2 mechanism, minimizing the competing E2 elimination reaction. masterorganicchemistry.comlibretexts.org The alternative, reacting sodium 1-hydroxy-2-propoxide with a secondary halide like 2-bromopropane, would result in a significantly lower yield of the desired ether due to increased elimination. vaia.com

Synthesis of 2-(1-methylethoxy)-1-propanol (β-isomer): Similarly, this isomer is best prepared by reacting sodium 2-hydroxy-1-propoxide with an isopropyl halide. However, given the secondary nature of the halide, this reaction is less efficient than the synthesis of the alpha isomer. A more practical classical approach would be to start with 2-isopropoxy-1-propene and perform a hydroboration-oxidation to yield the primary alcohol.

Another classical method is the acid-catalyzed dehydration of two alcohol molecules. ck12.org However, this method is primarily effective for producing symmetrical ethers and would result in a complex mixture of products if isopropanol (B130326) and propylene (B89431) glycol were used, making it unsuitable for the clean synthesis of these specific isomers.

| Target Isomer | Preferred Reactants | Reaction Type | Rationale |

|---|---|---|---|

| 1-(1-methylethoxy)-2-propanol (α-isomer) | Sodium Isopropoxide + 1-Chloro-2-propanol | SN2 | Utilizes a primary alkyl halide, which maximizes substitution and minimizes elimination. masterorganicchemistry.comlibretexts.org |

| 2-(1-methylethoxy)-1-propanol (β-isomer) | Sodium 2-hydroxy-1-propoxide + 2-Bromopropane | SN2/E2 | Involves a secondary alkyl halide, leading to a mixture of substitution and elimination products. vaia.com |

Catalytic Synthesis Routes and Mechanistic Studies

The predominant industrial synthesis of propylene glycol ethers involves the catalytic ring-opening of propylene oxide with an alcohol—in this case, isopropanol. google.comchemsrc.comacs.org This method is highly efficient and can be tuned to favor one isomer over the other through the careful selection of a catalyst. The reaction can be catalyzed by either acids or bases. google.comrsc.org

Base-Catalyzed Synthesis: Basic catalysts, both homogeneous (e.g., NaOH, KOH) and heterogeneous (e.g., hydrotalcites, ion-exchange resins), are widely used. rsc.orggoogle.comresearchgate.net The mechanism involves the deprotonation of isopropanol to form the more nucleophilic isopropoxide ion. This ion then attacks the propylene oxide ring. The attack occurs via an SN2 mechanism at the less sterically hindered primary carbon atom, leading predominantly to the formation of the α-isomer, 1-(1-methylethoxy)-2-propanol. google.comresearchgate.net Heterogeneous catalysts like calcined Mg/Al hydrotalcites are particularly effective, showing high activity and selectivity for the α-isomer. researchgate.net

Acid-Catalyzed Synthesis: Acid catalysts, such as boron trifluoride or acidic zeolites, protonate the oxygen atom of the epoxide ring, activating it for nucleophilic attack by isopropanol. rsc.orggoogle.com This reaction has a greater SN1 character, meaning the nucleophilic attack can occur at both the primary and the more substituted secondary carbon. Consequently, acid catalysis typically yields a mixture of the α- and β-isomers. google.comrsc.org

Mechanistic Insights: Detailed mechanistic studies have been performed to understand and optimize these catalytic systems. For the epoxidation of propylene, which can be a preceding step, mechanisms like the Eley-Rideal type have been suggested. researchgate.net In the synthesis of propylene glycol ethers using ionic liquids, a novel electrophilic-nucleophilic dual activation mechanism has been proposed to explain their high catalytic efficiency compared to traditional catalysts. cjcatal.comresearchgate.net The decomposition of isopropanol on metal oxide catalysts can proceed via dehydration on acidic sites to form propylene or dehydrogenation on basic sites to form acetone, highlighting the critical role of the catalyst's acid-base properties. researchgate.netmdpi.comresearchgate.net

Industrial-Scale Synthesis and Process Optimization Considerations

Propylene glycol ethers (PGEs) are high-volume industrial chemicals. oecd.org The industrial synthesis of propanol, (1-methylethoxy)- focuses on maximizing yield, purity, and cost-effectiveness through process optimization.

The core industrial process is the continuous reaction of propylene oxide with an excess of isopropanol over a heterogeneous catalyst. google.comgoogle.com Key optimization parameters include:

Temperature and Pressure: Reactions are often conducted at elevated temperatures (100-300 °C) and pressures (1.0-3.0 MPa) to ensure high reaction rates. google.comgoogle.com

Reactant Ratio: A molar excess of isopropanol to propylene oxide (e.g., 4:1) is typically used to maximize the conversion of the more expensive propylene oxide and to minimize the formation of higher ether byproducts like dipropylene glycol monoisopropyl ether. researchgate.net

Catalyst: Heterogeneous catalysts are preferred for their ease of separation and reusability, reducing waste and corrosion issues associated with homogeneous catalysts. rsc.orggoogle.com Catalytic distillation is an advanced process configuration where the reaction and separation of products occur simultaneously in a distillation column, improving conversion and reducing energy consumption. google.com

Reactor Design: The process may involve a pre-reactor to initiate the reaction, followed by a catalytic distillation column for completion and purification. google.com Fixed-bed reactors are also common, especially with solid catalysts. google.com

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Catalyst Type | Heterogeneous (e.g., Hydrotalcite, Zeolite) | Ease of separation, reusability, high selectivity. rsc.orgresearchgate.net |

| Temperature | 100 - 140 °C | Achieve sufficient reaction rate. researchgate.net |

| Alcohol/Epoxide Ratio | ~4:1 | Maximize epoxide conversion, minimize byproducts. researchgate.net |

| Reactor Configuration | Catalytic Distillation Column / Fixed-Bed Reactor | High efficiency and continuous operation. google.comgoogle.com |

Separation and Purification Techniques for Isomeric Mixtures

A significant challenge in the production of propanol, (1-methylethoxy)- is the separation of the α- and β-isomers. Their structural similarity results in very close boiling points, making conventional fractional distillation an energy-intensive and difficult process. acs.orgfigshare.com This is particularly problematic for applications requiring high-purity, electronic-grade solvents where even trace amounts of the minor isomer are undesirable. acs.org

Advanced Distillation: While challenging, multi-stage distillation remains a common, albeit costly, method. figshare.com To improve upon this, processes like reactive distillation are employed. By combining reaction and separation, these systems can shift chemical equilibria to favor the desired product and continuously remove it, preventing the need for a difficult downstream separation of the isomers. researchgate.net

Reactive Separation: A more innovative approach is reactive separation. This strategy involves selectively reacting the minor isomer to transform it into a different compound with significantly different physical properties. acs.org Since the minor β-isomer (2-isopropoxy-1-propanol) contains a primary alcohol and the major α-isomer contains a secondary alcohol, the primary alcohol can be chemoselectively "tagged" with a bulky reagent due to its lower steric hindrance. acs.org The resulting tagged, high-boiling-point compound can then be easily separated from the desired major isomer by simple distillation. figshare.com

Purification from Other Contaminants: Besides isomeric separation, the final product must be purified from other impurities. Water and carbonyl compounds can be removed by treating the product mixture with adsorbents like activated carbon and molecular sieves. google.com

Chemical Reactivity and Mechanistic Studies of Propanol, 1 or 2 1 Methylethoxy Isomers

Oxidation Pathways and Products

The oxidation of Propanol (B110389), 1(or 2)-(1-methylethoxy)- primarily involves the hydroxyl group. The specific products formed depend on the isomer and the oxidizing agent used. noaa.gov

The primary alcohol isomer, 2-(1-methylethoxy)propan-1-ol, can be oxidized to an aldehyde, 2-(1-methylethoxy)propanal, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the aldehyde to a carboxylic acid, 2-(1-methylethoxy)propanoic acid.

The secondary alcohol isomer, 1-(1-methylethoxy)propan-2-ol, upon oxidation, yields a ketone, 1-(1-methylethoxy)propan-2-one. Ketones are generally resistant to further oxidation except under harsh conditions that cleave carbon-carbon bonds.

Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, can lead to complete mineralization of related glycol ether acetates. For instance, studies on propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA) show that processes like UV/O₃ can achieve 100% decomposition, with decomposition rates being significantly influenced by pH. tandfonline.comtandfonline.comresearchgate.net

Table 5.1: Expected Oxidation Products of PGIE Isomers

| Isomer | Oxidizing Agent | Primary Product |

|---|---|---|

| 2-(1-methylethoxy)propan-1-ol (Primary Alcohol) | Mild (e.g., PCC) | 2-(1-methylethoxy)propanal (Aldehyde) |

| Strong (e.g., KMnO₄) | 2-(1-methylethoxy)propanoic acid (Carboxylic Acid) | |

| 1-(1-methylethoxy)propan-2-ol (Secondary Alcohol) | Any (e.g., CrO₃) | 1-(1-methylethoxy)propan-2-one (Ketone) |

Reduction Reactions and Derivative Formation

The direct reduction of the alcohol functional group in Propanol, 1(or 2)-(1-methylethoxy)- is not a common transformation. However, the hydroxyl group can be converted into other functional groups (derivatives) that can then be reduced.

A key example is the formation of an ester, followed by its reduction. The alcohol can be esterified with a carboxylic acid to form a propylene glycol isopropyl ether ester. This ester can then be reduced back to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This two-step process effectively replaces the ester group with a primary alcohol. For instance, reducing an ester derivative would cleave the ester linkage, regenerating the original PGIE and producing another alcohol from the carboxylic acid moiety.

Another relevant reaction is the reduction of aldehydes or ketones that are formed from the oxidation of PGIE. The aldehyde or ketone derivatives can be reduced back to the corresponding primary or secondary alcohols using reagents such as sodium borohydride (B1222165) (NaBH₄) or LiAlH₄. latech.edu

Nucleophilic Substitution Reactions and Kinetic Investigations

Nucleophilic substitution reactions at the carbon bearing the hydroxyl group are possible, typically after protonation of the hydroxyl group to form a better leaving group (water). The mechanism of this substitution, either Sₙ1 or Sₙ2, is highly dependent on the structure of the isomer. msu.edu

2-(1-methylethoxy)propan-1-ol (Primary Isomer): This isomer has a primary hydroxyl group. Substitution reactions are expected to proceed via an Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism. This is a single-step process where the nucleophile attacks the carbon at the same time the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgyoutube.com

1-(1-methylethoxy)propan-2-ol (Secondary Isomer): This isomer has a secondary hydroxyl group. Substitution reactions can proceed through a mixture of Sₙ1 and Sₙ2 mechanisms . The Sₙ1 pathway involves a two-step process with the formation of a carbocation intermediate, and its rate is primarily dependent only on the substrate concentration. msu.eduyoutube.com The choice between Sₙ1 and Sₙ2 for secondary substrates is influenced by the nucleophile, solvent, and temperature.

The ether linkage is generally unreactive towards nucleophiles and requires strong acids for cleavage. pressbooks.pub

Table 5.3: Comparison of Nucleophilic Substitution Mechanisms for PGIE Isomers

| Feature | 2-(1-methylethoxy)propan-1-ol (Primary) | 1-(1-methylethoxy)propan-2-ol (Secondary) |

|---|---|---|

| Mechanism | Sₙ2 | Sₙ1 / Sₙ2 mixture |

| Rate Determining Step | Bimolecular (Substrate + Nucleophile) | Unimolecular (Substrate only) for Sₙ1 |

| Stereochemistry | Inversion of configuration | Racemization (Sₙ1) and Inversion (Sₙ2) |

| Expected Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] (for Sₙ1 part) |

Esterification and Acylation Mechanisms

The hydroxyl group of both isomers of Propanol, 1(or 2)-(1-methylethoxy)- readily undergoes esterification with carboxylic acids in a process known as Fischer esterification. This reaction is acid-catalyzed and reversible. byjus.comresearchgate.net The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. byjus.com

A kinetic study on the esterification of propylene glycol with acetic acid found the reaction to be second order. ursinus.edu The reaction can also be carried out using more reactive acylating agents like acid chlorides or anhydrides, which typically react faster and irreversibly, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

Table 5.4: Fischer Esterification of PGIE with Acetic Acid

| Reactants | Catalyst | Product | Byproduct |

|---|---|---|---|

| Propanol, 1(or 2)-(1-methylethoxy)- + Acetic Acid | H₂SO₄ (catalytic) | Acetic acid, [1-(1-methylethoxy)prop-2-yl] ester or Acetic acid, [2-(1-methylethoxy)prop-1-yl] ester | Water |

Reactions with Alkali Metals and Alcoholate Formation

Like other alcohols, Propanol, 1(or 2)-(1-methylethoxy)- reacts with active metals such as sodium (Na) and potassium (K) to form the corresponding alkoxides (or alcoholates). noaa.govlatech.edu This reaction involves the deprotonation of the hydroxyl group by the metal, releasing hydrogen gas. The resulting alkoxide is a strong base and a potent nucleophile, making it a useful intermediate in organic synthesis. The reactivity generally increases with the electropositivity of the metal (K > Na).

Table 5.5: Formation of Alkoxides from PGIE

| Alcohol Isomer | Alkali Metal | Product (Alkoxide) | Byproduct |

|---|---|---|---|

| PGIE (mixture) | Sodium (Na) | Sodium 1(or 2)-(1-methylethoxy)propanolate | Hydrogen (H₂) |

| PGIE (mixture) | Potassium (K) | Potassium 1(or 2)-(1-methylethoxy)propanolate | Hydrogen (H₂) |

Acetal and Ketal Formation Reactions

The reaction of aldehydes or ketones with alcohols produces acetals and ketals, respectively. This reaction is acid-catalyzed and reversible, requiring the removal of water to drive it to completion. wikipedia.orgyoutube.com Propanol, 1(or 2)-(1-methylethoxy)- can act as the alcohol component. The reaction proceeds via a hemiacetal or hemiketal intermediate. msu.edu

Furthermore, the parent compound, propylene glycol, is widely used to form cyclic acetals (specifically, dioxolanes) when reacted with aldehydes or ketones. youtube.comkhanacademy.org These cyclic structures are often used as protecting groups for carbonyls in multi-step syntheses. youtube.com Studies on the formation of acetals from flavor aldehydes and propylene glycol in e-liquids show that the reaction occurs readily, with kinetics influenced by the presence of other components like nicotine (B1678760) and benzoic acid. nih.gov

Table 5.6: Kinetic Data for Acetal Formation in Propylene Glycol (PG)

| Aldehyde | Conditions | Half-life (t₁/₂) | Acetal Yield at Equilibrium |

|---|---|---|---|

| Benzaldehyde | In PG | 1.8 ± 0.2 hours | 67 ± 1 % |

| Vanillin | In PG | 1.9 ± 0.1 hours | 26 ± 1 % |

| trans-Cinnamaldehyde | In PG | 0.9 ± 0.1 hours | 42 ± 1 % |

Data adapted from a study on flavorant-acetal formation in simulated e-liquids. nih.gov

Investigation of Other Specific Chemical Transformations

Beyond the primary reactions, Propanol, 1(or 2)-(1-methylethoxy)- can undergo other significant chemical transformations under specific conditions.

Acid-Catalyzed Dehydration: When heated with strong acid catalysts like Amberlyst resins or zeolites, the parent compound propylene glycol undergoes dehydration. researchgate.net Dehydration of the secondary hydroxyl group leads to propionaldehyde, while dehydration of the primary hydroxyl group yields acetone. researchgate.netutwente.nl These carbonyl products can then react with remaining glycol to form stable cyclic acetals (dioxolanes). researchgate.net A similar dehydration pathway can be expected for the ether derivative, which would lead to the formation of an unsaturated ether (an enol ether), which may rearrange.

Ether Cleavage: While ethers are generally stable, the C-O ether bond in Propanol, 1(or 2)-(1-methylethoxy)- can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pubwikipedia.orgmasterorganicchemistry.com The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Cleavage will produce isopropyl halide and propylene glycol, which may be further converted to a dihalide in the presence of excess acid.

Environmental Fate and Degradation Pathways of Propanol, 1 or 2 1 Methylethoxy

Biodegradation in Aquatic and Terrestrial Environments

Biodegradation is a primary pathway for the removal of propylene (B89431) glycol ethers from aquatic and terrestrial systems. The ether linkage and the alcohol group in the structure of Propanol (B110389), 1(or 2)-(1-methylethoxy)- are susceptible to microbial attack under both aerobic and anaerobic conditions.

Aerobic Biodegradation: In the presence of oxygen, microorganisms can readily degrade propylene glycol ethers. nih.govlyondellbasell.com Studies on propylene glycol, the parent compound, show that aerobic biodegradation is a significant process in both soil and water. nih.govnih.gov The degradation often proceeds through the oxidation of the alcohol group. For propylene glycol, 1-hydroxy-2-propanone has been identified as a major intermediate in its aerobic degradation. dtic.mil The biodegradation of propylene glycol ethers is influenced by factors such as the availability of nutrients like nitrogen and phosphorus. dtic.mil Most propylene glycol ethers are considered to be readily biodegradable. lyondellbasell.com

Anaerobic Biodegradation: Under anaerobic conditions, the degradation of propylene glycol ethers can also occur, although it may proceed at a slower rate compared to aerobic conditions. nih.gov For propylene glycol, anaerobic degradation can lead to the formation of metabolites such as propionaldehyde, n-propanol, and propanoic acid. dtic.mil Studies on 1-methoxy-2-propanol (B31579), a related compound, have demonstrated its removal in anaerobic expanded granular sludge bed (EGSB) reactors. oecd.org The complete degradation of propylene glycol has been observed in the presence of various terminal electron acceptors, including nitrate (B79036) and sulfate, as well as through fermentation. clemson.edu

The microbial degradation potential for propylene glycol ethers is generally considered to be high. A wide variety of microorganisms have been shown to utilize these compounds as a source of carbon and energy. nih.gov For instance, several species of Pseudomonas have been isolated that are capable of growing on propylene glycol. nih.gov

The inherent biodegradability of Propanol, 1(or 2)-(1-methylethoxy)- suggests that bioremediation could be a viable strategy for contaminated sites. Enhancing the natural attenuation process through the addition of nutrients (biostimulation) or the introduction of specific microbial cultures (bioaugmentation) could accelerate the cleanup of soil and groundwater contaminated with this compound. The rate of biodegradation in soil is influenced by factors such as temperature and the organic carbon content of the soil. researchgate.net

Table 3: General Biodegradation Half-Life for Propylene Glycol Ethers

| Environment | Condition | Biodegradation Half-Life |

| Water | Aerobic | 5 - 25 days nih.gov |

| Soil | Aerobic | 5 - 25 days nih.gov |

| Water/Soil | Anaerobic | Generally slower than aerobic |

| These are general estimates for the propylene glycol ether class. The specific half-life for Propanol, 1(or 2)-(1-methylethoxy)- may vary depending on environmental conditions. |

Environmental Persistence Assessment

Based on the available data for propylene glycol ethers, Propanol, 1(or 2)-(1-methylethoxy)- is not expected to be persistent in the environment. chemsafetypro.comoecd.org Its relatively short atmospheric half-life, susceptibility to biodegradation in both aerobic and anaerobic environments, and low potential for bioaccumulation contribute to its limited persistence. nih.govnih.govlyondellbasell.com

Bioaccumulation Potential in Biological Systems and Food Chains

The tendency of a substance to bioaccumulate is often indicated by its octanol-water partition coefficient (Log Kow) and its bioconcentration factor (BCF). wikipedia.org A low Log Kow value generally suggests a lower potential for a substance to accumulate in the fatty tissues of organisms. wikipedia.org Similarly, a low BCF, which is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, indicates a low propensity for bioconcentration. wikipedia.org

While specific experimental data for Propanol, 1-(1-methylethoxy)- and Propanol, 2-(1-methylethoxy)- are limited, extensive research on the broader category of propylene glycol ethers consistently points towards a low bioaccumulation potential. oecd.orgnih.gov These compounds are generally characterized by high water solubility and low Log Kow values, which limit their partitioning into lipids. researchgate.net

Research Findings on Propylene Glycol Ethers:

Studies on various propylene glycol ethers have demonstrated their limited potential to bioaccumulate. For instance, an assessment by the Organisation for Economic Co-operation and Development (OECD) concluded that members of the propylene glycol ethers category have a very limited potential to bioaccumulate based on low Log Kow values and bioconcentration factors. oecd.org This is further supported by research indicating that these substances are readily metabolized and eliminated by organisms, which prevents significant accumulation in tissues. nih.gov

The table below summarizes the octanol-water partition coefficients (Log Kow) for several propylene glycol ethers, providing an indication of the expected range for Propanol, 1(or 2)-(1-methylethoxy)-.

Table 1: Octanol-Water Partition Coefficients (Log Kow) of Selected Propylene Glycol Ethers

| Compound | Log Kow | Reference |

|---|---|---|

| 1-Propanol | 0.25 | nies.go.jp |

| 2-Propanol | 0.05 | nies.go.jp |

| Propylene Glycol (MPG) | -1.07 | researchgate.net |

| Dipropylene Glycol (DPG) | -0.46 | researchgate.net |

| Tripropylene Glycol (TPG) | -0.38 | researchgate.net |

| 2-Methyl-1-propanol (B41256) | 0.65 | nies.go.jp |

The bioconcentration factor (BCF) is another key indicator of bioaccumulation potential. A BCF value of less than 1,000 is generally considered to indicate that a substance is not bioaccumulative. wikipedia.org Data for related propylene glycol ethers show BCF values well below this threshold.

Table 2: Bioconcentration Factors (BCF) of Selected Propylene Glycol Ethers

| Compound | BCF (L/kg) | Reference |

|---|

The low Log Kow and BCF values for analogous compounds strongly suggest that Propanol, 1(or 2)-(1-methylethoxy)- is unlikely to bioaccumulate significantly in aquatic or terrestrial organisms. Consequently, the potential for biomagnification, which is the increasing concentration of a substance in organisms at successively higher levels in a food chain, is also considered to be very low. The rapid metabolism of propylene glycol ethers further reduces the likelihood of their persistence and transfer through the food web. nih.gov

Research Applications and Industrial Significance of Propanol, 1 or 2 1 Methylethoxy

Role as a Solvent in Chemical Synthesis and Formulations

Propylene (B89431) Glycol Ethers (PGEs) are recognized as high-performance solvents utilized across numerous industrial sectors. jrhessco.com Their unique chemical structure, combining ether and alcohol functional groups, allows them to dissolve a wide range of substances and act as effective coupling agents, bridging the gap between water-based (hydrophilic) and oil-based (hydrophobic) components. alliancechemical.com 1-Isopropoxy-2-propanol (B1605520) exhibits good solubility in both water and organic solvents, making it a versatile component in various formulations. cymitquimica.com

Reaction Media for Organic Transformations

While specific research on 1-(1-methylethoxy)-2-propanol as a reaction medium is not extensively detailed in public literature, its properties as a polar organic solvent suggest its utility in chemical synthesis. Solvents are critical in chemical reactions for dissolving reactants, facilitating contact between them, and influencing reaction rates and pathways. As a member of the glycol ether family, it serves as an electronically neutral reagent, suitable for various chemical processes. chemthes.com

Applications in Coatings, Adhesives, and Inks Formulations

The P-series glycol ethers are integral to the formulation of coatings, inks, adhesives, and cleaning solutions. jrhessco.comatamanchemicals.com888chem.com Their performance characteristics, such as controlled evaporation rate, good solvency for resins, and ability to reduce surface tension, are highly valued in these applications. alliancechemical.comatamanchemicals.com

Coatings: Propylene glycol ethers are a cornerstone in the protective coatings industry, used in industrial, automotive, and architectural applications. solventis.net They function as active solvents for coating resins and as coalescing agents in water-borne latex paints, aiding in film formation to ensure a smooth, durable finish. atamanchemicals.comsolventis.net While data often refers to the class, 1-isopropoxy-2-propanol is specifically noted as a solvent for paints and lacquers. cymitquimica.comnih.gov

Adhesives: The properties of propylene glycol ethers support their use in adhesive products. jrhessco.comatamanchemicals.com Their solvent action and ability to act as a coupling agent are beneficial in creating stable and effective adhesive formulations. alliancechemical.com

Inks: In the ink industry, these solvents are used to dissolve resins, control viscosity, and ensure consistent application. jrhessco.comalliancechemical.com888chem.com They are particularly useful in flexographic and gravure printing processes. alliancechemical.comtistatic.com Related P-series solvents like Propylene Glycol n-Propyl Ether (PnP) are recommended for water-based flexographic inks and can serve as a replacement for Isopropyl Alcohol (IPA). waminchemical.com

Table 2: Industrial Formulation Applications

| Application | Role of Propanol (B110389), (1-methylethoxy)- Isomers | Relevant Industries |

|---|---|---|

| Coatings & Paints | Solvent for resins, coalescing agent. atamanchemicals.comsolventis.net | Automotive, Industrial, Architectural |

| Adhesives & Sealants | Solvent and coupling agent. jrhessco.comalliancechemical.comatamanchemicals.com | Manufacturing, Construction |

| Printing Inks | Solvent for pigments and resins, viscosity control. jrhessco.com888chem.comwaminchemical.com | Packaging, Publishing |

| Cleaners | Solvent and coupling agent for grease and oils. atamanchemicals.com | Household, Industrial |

Intermediate in Fine Chemical Synthesis

In addition to their role as solvents, glycol ethers can serve as foundational molecules, or building blocks, for the production of other chemicals.

Precursor for Pharmaceutical and Agrochemical Intermediates

Detailed public information on the use of 1-(1-methylethoxy)-2-propanol as a direct precursor for specific pharmaceutical or agrochemical intermediates is limited. However, the broader class of propylene glycol ethers is used in the formulation of agricultural products, where they can act as solvents or coupling agents. jrhessco.comatamanchemicals.com

Building Block in Specialty Chemical Production

Chemical suppliers classify 1-Isopropoxy-2-propanol as an organic building block. tcichemicals.comcalpaclab.com This classification indicates its role as a starting material or intermediate in the synthesis of more complex specialty chemicals. Its bifunctional nature (ether and alcohol groups) allows it to undergo various chemical reactions to build larger molecules.

Reference Standard and Reagent in Analytical Chemistry

The use of a chemical as a reference standard requires a high degree of purity and well-characterized physical and spectral properties. While the National Institute of Standards and Technology (NIST) provides spectral data for 1-(1-methylethoxy)-2-propanol, including mass spectrometry and gas chromatography data, there is no direct evidence from the search results to indicate it is currently used as a certified analytical standard. nist.govnist.gov More common alcohols, such as 2-Propanol (Isopropyl Alcohol), are widely available as analytical and pharmaceutical reference standards for use in techniques like gas chromatography. sigmaaldrich.comsigmaaldrich.com

Emerging Research Areas and Potential Applications

While Propanol, 1(or 2)-(1-methylethoxy)-, a P-series glycol ether, has established uses as an industrial solvent, ongoing research is exploring its potential in more specialized, high-performance sectors. These emerging applications leverage the compound's favorable solvency characteristics, low toxicity profile, and compatibility with a wide range of materials. Research is particularly focused on areas requiring precision, purity, and specific performance metrics that go beyond conventional solvent capabilities.

Electronics and Semiconductor Manufacturing

The electronics industry demands solvents of exceptionally high purity for processes like wafer cleaning, photoresist stripping, and the manufacturing of laminates and circuit boards. solventis.netglycol-ethers.eukowachemical.com Research in this area is driven by the need for effective cleaning agents that can remove post-etch residues without damaging sensitive microelectronic components.

Propylene glycol ethers (PGEs) are being investigated and used in these applications due to their unique balance of hydrophilic and lipophilic properties, which allows for the dissolution of a wide range of contaminants. ccp.com.tw For instance, related P-series compounds like propylene glycol monomethyl ether acetate (B1210297) (PGMEA) are critical solvents in the formulation of photoresists and for cleaning integrated circuits. google.comgoogle.comprismaneconsulting.com This establishes a precedent for other high-purity PGEs, including Propanol, 1(or 2)-(1-methylethoxy)-, to be used in these advanced manufacturing settings.

A specific area of research is in ultrasonic cleaning, where the solvent's physical properties are as important as its chemical solvency. Studies on similar dipropylene glycol ethers have shown their suitability for use in high-frequency ultrasonic cleaners (e.g., 40 kHz) for precision cleaning tasks. sterc.orgresearchgate.net The potential for Propanol, 1(or 2)-(1-methylethoxy)- in such applications would depend on its ability to effectively transmit ultrasonic cavitation and agitation.

Table 1: Propylene Glycol Ethers in Electronics Applications

| Application | Relevant Propylene Glycol Ether (PGE) Type | Key Function/Research Finding | Citation(s) |

|---|---|---|---|

| Circuit Board Manufacturing | P-Series Glycol Ethers | Used in the manufacture of laminates and semiconductor processes. | solventis.netglycol-ethers.eu |

| Photoresist Solvent/Stripper | Propylene Glycol Monomethyl Ether Acetate (PGMEA) | Primary solvent in photoresist formulations for IC and flat-panel display production. | google.comgoogle.com |

| Wafer Dicing/Cleaning | P-Series Glycol Ethers | Component in cleaning solutions due to low surface tension and ability to dissolve diverse soils. | ccp.com.tw |

| Ultrasonic Cleaning | Dipropylene Glycol Methyl Ether (DPM), Dipropylene Glycol n-Propyl Ether (DPnP) | Effective in transmitting ultrasonic energy at specific frequencies (40 kHz) and temperatures for precision cleaning. | sterc.orgresearchgate.net |

Advanced Printing and Ink Formulations

The transition from conventional to digital printing has created a demand for new ink formulations with precisely controlled properties such as viscosity, surface tension, and evaporation rate. google.compcc.eu Propylene glycol ethers are emerging as key components in these advanced formulations, particularly for high-fidelity applications like ink-jet printing.

Patents related to digital printing inks frequently cite various P-series glycol ethers as essential co-solvents or dispersion media. google.comgoogle.com These solvents are chosen for their ability to dissolve a wide range of resins (including acrylics, epoxies, and polyurethanes) and maintain the stability of pigment or particle suspensions. glycol-ethers.eu For example, a patent for a digital printing ink suitable for ink-jet systems lists dipropylene glycol monomethyl ether and 1-methoxy-2-propanol (B31579) as preferred media for creating stable dispersions of glass or metal particles. google.com The good solvency and moderate evaporation rate of these ethers help prevent nozzle clogging and ensure consistent drop formation, which is critical for high-resolution printing. apparelist.com

Specialty Formulations in Agriculture and Cosmetics

The unique properties of propylene glycol ethers are being leveraged in the development of specialized chemical formulations for the agricultural and cosmetic industries. jrhessco.com

In agrochemical products, Propanol, 1(or 2)-(1-methylethoxy)- and related compounds can act as highly effective solvents and coupling agents. shell.com They facilitate the creation of stable, homogenous concentrate formulations by blending active ingredients that have differing solubilities. oecd.org This is crucial for ensuring the uniform application and efficacy of pesticides and other agricultural treatments.

In the cosmetics and personal care sector, the low toxicity profile of P-series glycol ethers makes them attractive for use in topical formulations. nih.gov Research has explored the use of propylene glycol in compositions designed to enhance the delivery of active agents to or through the skin. google.com The solvent properties of its ethers suggest potential applications in creating stable emulsions and ensuring the effective distribution of active ingredients in cosmetic products.

Table 2: Potential Applications in Specialty Formulations

| Industry | Potential Application of Propanol, 1(or 2)-(1-methylethoxy)- | Key Function | Citation(s) |

|---|---|---|---|

| Agriculture | Solvent in pesticide/herbicide concentrates | Acts as a coupling agent to create stable formulations of multiple active ingredients. | shell.comoecd.org |

| Cosmetics | Component in topical creams and lotions | Solvent for active ingredients; potential to aid in creating stable emulsions. | nih.govgoogle.com |

| Specialty Cleaners | Formulation of water-based heavy-duty cleaners | Provides solvency for both polar and non-polar soils, reduces surface tension. | glycol-ethers.eujrhessco.com |

Precursor for Advanced Polymer Synthesis

Beyond direct solvent use, there is an emerging research interest in using propylene glycol ethers as chemical intermediates for the synthesis of more complex molecules and advanced polymers. oecd.orggoogleapis.com The ether and alcohol functional groups present on the molecule allow it to be a building block for producing epoxides, esters, and other derivatives. atamanchemicals.com

A significant area of this research involves creating reactive diluents for epoxy resins. For example, a derivative, Poly(propylene glycol) diglycidyl ether (PPGDGE), is synthesized from polypropylene (B1209903) glycol and used to modify epoxy resins. wikipedia.org This modification reduces viscosity while also imparting flexibility and high impact resistance to the final cured material, making it suitable for advanced coatings, adhesives, sealants, and elastomers (CASE) applications. Furthermore, research has demonstrated the use of these derivatives in creating novel materials such as waterborne polymers and polymers with shape-memory properties. wikipedia.org This indicates a potential pathway where Propanol, 1(or 2)-(1-methylethoxy)- could serve as a starting material for custom-synthesized polymers with tailored thermomechanical properties.

Conclusion and Future Research Perspectives

Current Challenges and Knowledge Gaps in Propanol (B110389), 1(or 2)-(1-methylethoxy)- Research

A primary challenge in the study of Propanol, 1(or 2)-(1-methylethoxy)- is the notable scarcity of isomer-specific data. Much of the existing research on propylene (B89431) glycol ethers focuses on more common derivatives like propylene glycol methyl ether (PGME) or propylene glycol n-butyl ether (PGBE). oecd.orgnih.gov Consequently, a comprehensive understanding of the distinct physicochemical properties, toxicological profiles, and environmental fate of the 1-(1-methylethoxy)-2-propanol (alpha-isomer) and 2-(1-methylethoxy)-1-propanol (beta-isomer) is lacking.

Key knowledge gaps include:

Comparative Toxicology: While P-series glycol ethers are generally considered to have a lower order of toxicity than their E-series counterparts, detailed comparative studies on the specific isomers of propylene glycol isopropyl ether are not widely available. nih.gov Research is needed to fully characterize their toxicological endpoints.

Environmental Fate and Degradation: There is a lack of specific data on the biodegradation pathways and atmospheric chemistry of these isomers. Although propylene glycol ethers are generally found to be biodegradable, the rates and mechanisms for the isopropoxy variants are not well-documented. researchgate.net

Opportunities for Advanced Research in Synthesis and Reactivity

The synthesis of Propanol, 1(or 2)-(1-methylethoxy)- typically involves the base-catalyzed reaction of propylene oxide with isopropanol (B130326). This process inherently creates isomeric mixtures, presenting a significant opportunity for research into selective synthesis methodologies.

Future research in this area should focus on:

Catalyst Development: There is a need for novel catalysts that can provide high selectivity for either the primary (beta) or secondary (alpha) alcohol isomer. Research into the use of different catalytic systems, such as solid bases or ionic liquids, has shown promise for selectively producing specific isomers of other glycol ethers, a strategy that could be adapted for the isopropyl ether. researchgate.netresearchgate.net

Green Synthesis Routes: Exploring more environmentally benign synthesis pathways is a critical goal. This includes the use of green solvents, energy-efficient reaction conditions like microwave-assisted synthesis, and developing routes from bio-based feedstocks, such as bio-based propylene glycol. factmr.comalfa-chemistry.comresearchgate.net

Reaction Kinetics and Mechanisms: A detailed investigation into the reaction kinetics of the alcoholysis of propylene oxide with isopropanol would provide fundamental insights for process optimization. researchgate.net Understanding the reaction mechanism can help in designing reactors and conditions that maximize the yield of the desired isomer and minimize byproduct formation. researchgate.net Recently, a multistage distillation-free approach was reported to remove a trace isomer in PGME by preferentially adding a tag to it, a technique that could be explored for other PGEs. acs.org

Innovations in Analytical and Environmental Monitoring Techniques

The ability to accurately detect and quantify specific isomers of Propanol, 1(or 2)-(1-methylethoxy)- in various matrices is crucial for both industrial quality control and environmental monitoring. While methods exist for other glycol ethers, there are opportunities for innovation.

Key areas for advancement include:

Isomer-Specific Analytical Methods: Developing and validating robust analytical methods, such as high-resolution gas chromatography (GC), to effectively separate and quantify the alpha and beta isomers in commercial products and environmental samples is essential. jeom.org

Real-Time Monitoring: Innovations in analytical technology, such as Fourier Transform Infrared Spectroscopy (FTIR), could be leveraged to create systems for the real-time monitoring of these compounds in workplace air or as part of process analytical technology (PAT). nih.gov

Trace-Level Detection: Given their use in consumer products like cleaners and paints, these compounds can be released into indoor environments. nih.govnih.govmdpi.com Advanced extraction and concentration techniques, such as solid-phase microextraction (SPME), are needed to detect trace levels in air, water, and soil. mdpi.com This is critical for assessing human exposure and environmental impact.

Broader Scientific Impact and Outlook for Related Ether-Alcohols

The global market for glycol ethers is projected to experience steady growth, driven by increasing demand for high-performance, low-VOC solvents in sectors such as paints and coatings, industrial cleaners, pharmaceuticals, and electronics. futuremarketinsights.comopenpr.com The P-series glycol ethers, including Propanol, 1(or 2)-(1-methylethoxy)-, are well-positioned to benefit from this trend due to their favorable solvency characteristics and lower toxicity profile compared to E-series ethers. wikipedia.org

The future outlook for these and related ether-alcohols is shaped by several key factors:

Regulatory Drivers: Stricter environmental regulations on VOC emissions are pushing industries towards safer and more sustainable solvent choices. futuremarketinsights.com This creates a strong incentive for research and development into a wider array of P-series ethers with tailored properties.

High-Performance Applications: The unique solvency of these compounds makes them valuable as coupling and coalescing agents in water-based paint formulations and as carriers in pharmaceutical applications. futuremarketinsights.com Research into less common isomers like the isopropoxy derivative could lead to the development of new formulations with enhanced performance.

Sustainability and Bio-Based Alternatives: The chemical industry is increasingly shifting towards sustainable practices. The development of bio-based propylene glycol from renewable feedstocks opens the door for producing a new generation of "green" propylene glycol ethers, reducing the carbon footprint of these essential chemicals. factmr.com

Q & A

Q. What are the common synthesis routes for Propanol,1(or 2)-(1-methylethoxy)-, and how do reaction conditions influence product yield?

- Methodological Answer : Williamson’s synthesis is a primary method for preparing ether derivatives like Propanol,1(or 2)-(1-methylethoxy)-. For example, reacting 1-propanol with isopropyl bromide in the presence of a strong base (e.g., NaOH) under reflux yields the target compound. Acid-catalyzed condensation of propanol with isopropanol is another route, though steric hindrance from the isopropoxy group may reduce efficiency . Key parameters include temperature control (413 K for acid catalysis), solvent selection (polar aprotic solvents enhance nucleophilicity), and stoichiometric ratios. Yield optimization requires monitoring via TLC or GC-MS to track intermediate formation and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing Propanol,1(or 2)-(1-methylethoxy)-, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : The H NMR spectrum will show distinct signals for the isopropoxy group (e.g., a septet at ~3.5 ppm for the -CH(CH) group) and hydroxyl proton (broad peak at ~1–5 ppm, depending on solvent). C NMR will resolve the ether oxygen’s adjacent carbons (e.g., 70–80 ppm) .

- IR : Strong absorption bands for the hydroxyl (-OH, ~3300 cm) and ether (-C-O-C-, ~1100 cm^{-1) groups confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 104–106 (for CHO) and fragmentation patterns (e.g., loss of isopropoxy group) aid structural confirmation .

Q. What safety protocols are critical when handling Propanol,1(or 2)-(1-methylethoxy)- in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation (H335 hazard) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 risks) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste channels. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chromatographic quantification of Propanol,1(or 2)-(1-methylethoxy)- when using different detection systems?

- Methodological Answer : Discrepancies often arise from detector sensitivity (e.g., FID vs. MS) or matrix effects. To mitigate:

- Internal Standards : Use structurally similar compounds (e.g., deuterated propanol) to normalize retention time shifts and ionization efficiency .

- Calibration Curves : Validate linearity across expected concentration ranges (e.g., 0.1–100 µg/mL) and account for solvent interference (e.g., methanol/propanol mixtures) .

- Error Analysis : Apply statistical tools (e.g., t-tests) to distinguish systematic errors (e.g., peak height vs. area integration) from random noise .

Q. In adsorption studies, how does the molecular configuration of Propanol,1(or 2)-(1-methylethoxy)- within zeolite pores affect substrate interactions, and what experimental approaches elucidate these configurations?

- Methodological Answer : Steric effects from the isopropoxy group influence adsorption capacity. For example, in H-MFI zeolites, Propanol,1(or 2)-(1-methylethoxy)- may form dimeric or trimeric clusters via hydrogen bonding, altering pore accessibility. Experimental strategies include:

- X-ray Spectroscopy : Synchrotron-based techniques (e.g., XANES) probe local bonding environments and adsorbate orientation .

- Molecular Dynamics Simulations : Predict energy-minimized configurations of propanol clusters within zeolite frameworks .

- In Situ FTIR : Monitor hydroxyl stretching frequencies to track hydrogen-bonding dynamics during adsorption .

Q. What strategies are recommended for separating enantiomers of Propanol derivatives like (S)-(+)-1-Methoxy-2-propanol, and how does stereochemistry influence their physicochemical properties?

- Methodological Answer :

- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases. Retention times vary due to enantiomer-stationary phase interactions .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling kinetic separation .

- Property Impact : Stereochemistry affects melting points (e.g., (S)-enantiomer may crystallize differently) and solubility in chiral solvents (e.g., DMSO). Polarimetry ([α] values) quantifies enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.